molecular formula C16H10ClFN2 B12626658 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile CAS No. 922184-57-4

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

Cat. No.: B12626658
CAS No.: 922184-57-4
M. Wt: 284.71 g/mol
InChI Key: JNIOKWUVMPNSAY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound is characterized by the presence of a chlorophenyl group, a fluoro group, a methyl group, and a carbonitrile group attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route is as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzonitrile, 6-fluoroindole, and methyl iodide.

    Step 1 - Formation of 2-Chlorophenyl-6-fluoroindole: The reaction between 2-chlorobenzonitrile and 6-fluoroindole in the presence of a suitable base, such as potassium carbonate, leads to the formation of 2-chlorophenyl-6-fluoroindole.

    Step 2 - Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl group at the 2-position of the indole ring.

    Step 3 - Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced at the 3-position of the indole ring through a nucleophilic substitution reaction using a suitable reagent, such as cyanogen bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted indole derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-2-methyl-1H-indole-3-carbonitrile: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.

    1-(2-Fluorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: Contains an additional fluoro group, which may enhance its stability and potency.

    1-(2-Chlorophenyl)-6-fluoro-1H-indole-3-carbonitrile: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

922184-57-4

Molecular Formula

C16H10ClFN2

Molecular Weight

284.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile

InChI

InChI=1S/C16H10ClFN2/c1-10-13(9-19)12-7-6-11(18)8-16(12)20(10)15-5-3-2-4-14(15)17/h2-8H,1H3

InChI Key

JNIOKWUVMPNSAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3Cl)C=C(C=C2)F)C#N

Origin of Product

United States

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